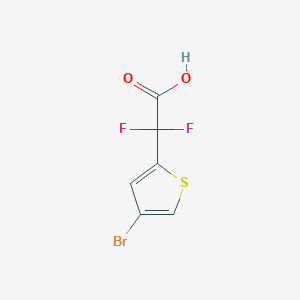

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid

Description

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid (CAS: 913574-93-3, molecular formula: C₈H₅BrF₂O₂) is a brominated thiophene derivative featuring a difluoroacetic acid moiety. This compound is characterized by a thiophene ring substituted with a bromine atom at the 4-position and a difluoroacetic acid group at the 2-position. Its structural uniqueness lies in the combination of halogen (Br) and fluorine atoms, which influence its electronic properties and reactivity. For instance, difluoroacetic acid derivatives are often explored for their metabolic stability and enhanced binding affinity in drug discovery .

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-3-1-4(12-2-3)6(8,9)5(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTGPIKMQQEGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid typically involves the bromination of thiophene followed by the introduction of the difluoroacetic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of thiophene with a brominated precursor under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Boronic Acids: Used as coupling partners in Suzuki–Miyaura reactions.

Bases: Such as potassium carbonate, used to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted thiophene derivatives.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:

Material Science: Used in the synthesis of organic semiconductors and conductive polymers.

Medicinal Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Structural Features of Difluoroacetic Acid Derivatives

| Compound Name | Substituents/Functional Groups | Core Structure | Key Structural Differences |

|---|---|---|---|

| This compound | 4-Bromo-thiophene-2-yl, difluoroacetic acid | Thiophene | Bromine at thiophene 4-position |

| MHY3200 (2-(4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid) | 5-Chloro-benzothiazole, phenoxy linkage | Benzothiazole + Phenoxy | Chlorobenzothiazole core; ether linkage |

| 2c (2-(2,6-Dichloro-4-fluorophenyl)amino derivative) | 2,6-Dichloro-4-fluoroaniline, difluoroacetic acid | Substituted benzene | Dichloro-fluoroaniline substituent |

| 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid | 3-Bromo-pyridin-2-yl | Pyridine | Bromine at pyridine 3-position |

Key Observations :

Key Observations :

- MHY3200 and 2c employ high-yield (>90%) hydrolysis and condensation steps, whereas the target compound’s synthesis is inferred from analogous bromination protocols .

- Purification methods (e.g., MPLC, HPLC) are critical for isolating difluoroacetic acid derivatives due to their polarity .

Physicochemical Properties

Table 3: Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight | Melting Point | Solubility | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | C₈H₅BrF₂O₂ | 253.03 | Not reported | Moderate in DMSO | 2.1 |

| MHY3200 | C₁₄H₈ClF₂O₃S | 332.73 | >200°C | Low in water | 3.8 |

| 2c | C₁₄H₇Cl₂F₃O₂ | 347.98 | White solid | Chloroform | 4.2 |

| 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid | C₇H₄BrF₂NO₂ | 252.02 | Powder | Methanol | 1.9 |

Key Observations :

Key Observations :

- The target compound’s bromothiophene moiety may confer utility in photodynamic therapy or catalysis, though further studies are needed .

Biological Activity

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is a fluorinated derivative of thiophene that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, featuring both bromine and difluoroacetyl groups, suggests a diverse range of interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromothiophen-2-yl derivatives with difluoroacetic acid under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa (Cervical cancer) | 0.89 - 9.63 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | Not specified | Cell cycle arrest in subG0 phase |

| AGS (Gastric adenocarcinoma) | Not specified | Mitochondrial membrane depolarization |

These findings suggest that compounds with similar structures may induce apoptosis through mitochondrial pathways and caspase activation, which are critical for cancer cell death.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Studies indicate that related compounds exhibit varying degrees of antibacterial and antifungal activity against several strains:

| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | 22 | 40 |

| Pseudomonas aeruginosa | 22 | 30 |

| Candida albicans | Not specified | Not specified |

The results indicate that while some derivatives show promising antibacterial properties, further investigations are needed to establish the specific efficacy of this compound itself.

Case Studies

-

Antitumor Activity : A study focusing on a series of difluorinated chalcone derivatives demonstrated their potential in inhibiting tumor growth in vivo. The compound's ability to disrupt cellular processes in cancer cells was attributed to its structural similarities with known anticancer agents.

"The anticancer effects were significant across various human cancer cell lines, highlighting the therapeutic potential of fluorinated compounds" .

-

Antimicrobial Evaluation : Another research effort evaluated a range of synthesized fluorinated compounds for antimicrobial properties using standard agar diffusion methods. The results indicated that certain derivatives had comparable efficacy to established antibiotics.

"The synthesized compounds exhibited substantial antimicrobial activity against both bacterial and fungal strains" .

Q & A

Q. What are the key synthetic routes for preparing 2-(4-bromothiophen-2-yl)-2,2-difluoroacetic acid?

The compound can be synthesized via nucleophilic substitution or transition-metal-mediated coupling. A common method involves reacting ethyl bromodifluoroacetate with a boronic acid derivative (e.g., 4-bromothiophen-2-ylboronic acid) under Suzuki-Miyaura coupling conditions. Reaction parameters such as solvent (THF or DMF), temperature (80–100°C), and catalyst (Pd(PPh₃)₄) must be optimized to achieve yields >70% . Alternative routes include decarboxylative cyclization of N-arylacrylamides with difluoroacetic acid derivatives, though this requires careful control of stoichiometry to avoid side products .

Q. How is the molecular structure of this compound characterized?

Structural confirmation is achieved through:

- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., triclinic systems with P-1 space groups observed in related difluoroacetic acid derivatives) .

- Spectroscopy :

Q. What are the primary applications of this compound in medicinal chemistry?

The 4-bromothiophene and difluoroacetic acid moieties make it a versatile intermediate for:

- Anticancer agents : The CF₂ group enhances electrophilicity, improving binding to kinase targets .

- Anti-inflammatory derivatives : Thiophene rings are modified via cross-coupling to introduce bioactive substituents (e.g., methoxy or amino groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in fluorination steps?

Fluorination using agents like DAST or Deoxofluor requires:

- Temperature control : Reactions at -20°C to 0°C reduce decomposition.

- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions.

- Stoichiometry : A 1.2:1 molar ratio of fluorinating agent to substrate improves conversion (>90% yield in some cases) . Contradictory data on optimal ratios (e.g., 1:1 vs. 1.2:1) may arise from differences in substrate solubility or purity .

Q. What computational methods are used to predict the conformational stability of this compound?

- CNDO/B calculations : Predict dominant conformers by analyzing rotational barriers around the C-C bond linking the thiophene and acetic acid groups. Results align with gas electron diffraction data showing planar configurations .

- DFT studies : Assess electronic effects of the bromine substituent on aromaticity and acidity (e.g., pKa ~2.5 for the carboxylic acid group) .

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect biological activity?

Comparative studies of analogs (e.g., 2-(4-chlorophenyl)-2,2-difluoroacetic acid) reveal:

- Reduced cytotoxicity : Bromine’s higher electronegativity enhances interactions with hydrophobic enzyme pockets.

- Altered pharmacokinetics : Chlorine analogs show faster metabolic clearance due to smaller van der Waals radius .

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies often stem from:

- Purity of starting materials : Boronic acid derivatives with >95% purity improve coupling efficiency .

- Catalyst deactivation : Pd catalysts may require ligand additives (e.g., PPh₃) to maintain activity .

- Workup protocols : Acidic extraction (pH 3–4) minimizes loss of the carboxylic acid product .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.